

Physical and chemical properties of Hexabromobenzene- $^{13}\text{C}_6$

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hexabromobenzene- $^{13}\text{C}_6$

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An In-depth Technical Guide to Hexabromobenzene- $^{13}\text{C}_6$

This technical guide provides a comprehensive overview of the physical and chemical properties of Hexabromobenzene- $^{13}\text{C}_6$, an isotopically labeled form of Hexabromobenzene. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support advanced research and analysis.

Core Physical and Chemical Properties

Hexabromobenzene- $^{13}\text{C}_6$ shares most of its physical and chemical properties with its unlabeled counterpart, with the primary difference being its molecular weight due to the incorporation of six carbon-13 isotopes. It is a polybrominated aromatic compound characterized by a benzene ring substituted with six bromine atoms.^[1] This compound is a white to pale yellow solid, appearing as monoclinic needles or a crystalline powder.^{[1][2][3][4]} It is recognized for its high density, thermal stability, and low solubility in water, while being more soluble in organic solvents.^[1]

Table 1: General Physical and Chemical Properties of Hexabromobenzene and Hexabromobenzene- $^{13}\text{C}_6$

Property	Value	Source
Chemical Formula	$^{13}\text{C}_6\text{Br}_6$	[5]
Molecular Weight	557.44 g/mol	[5]
Unlabeled Molecular Weight	551.49 g/mol	[2][4][6]
Appearance	Monoclinic needles or white powder	[2][7]
Melting Point	>300 °C / 327 °C (621 °F; 600 K)	[2][4][8]
Boiling Point	423-425 °C (rough estimate)	[3][8]
Water Solubility	Insoluble (0.16×10^{-3} mg/L at 25 °C)	[4][7][8]
Vapor Pressure	2×10^{-8} mmHg	[7]
Log K _{ow} (LogP)	6.07	[4][7]
Stability	Stable under normal conditions	[3][8]

Table 2: Solubility of Hexabromobenzene in Various Solvents

Solvent	Solubility	Source
Water	Insoluble	[3][4][7]
Acetic Acid	Soluble	[4][7]
Alcohol (Ethanol)	Slightly Soluble	[4][7]
Ether (Diethyl ether)	Slightly Soluble	[4][7]
Benzene	>10%	[4][7]
Chloroform	Soluble (10 mg/mL) / >10%	[3][4][7][8]
Petroleum Ether	>10%	[4][7]
Toluene	Soluble (commercially available as a solution)	[5]

Spectral Data

Spectral analysis is crucial for the identification and quantification of Hexabromobenzene- $^{13}\text{C}_6$.

- Mass Spectrometry (MS): The NIST WebBook provides the electron ionization mass spectrum for unlabeled Hexabromobenzene.[6][9] Negative ion chemical ionization MS is a sensitive method for both qualitative and quantitative determination.[3][7]
- Nuclear Magnetic Resonance (NMR): While specific ^{13}C NMR data for Hexabromobenzene- $^{13}\text{C}_6$ is not readily available in the search results, the ^{13}C isotope is NMR active ($I = \frac{1}{2}$).[10] The PubChem entry for unlabeled Hexabromobenzene indicates the availability of ^{13}C NMR spectral data.[7]
- Infrared (IR) Spectroscopy: The Sadtler Research Laboratories IR Grating Collection and the Coblentz Society collection provide IR spectra for unlabeled Hexabromobenzene.[3][7][11]
- Raman Spectroscopy: Raman spectral data is available for unlabeled Hexabromobenzene.[7][12]
- UV Spectroscopy: UV spectral data is available in the Sadtler Research Laboratories Spectral Collection.[3][7]

Experimental Protocols

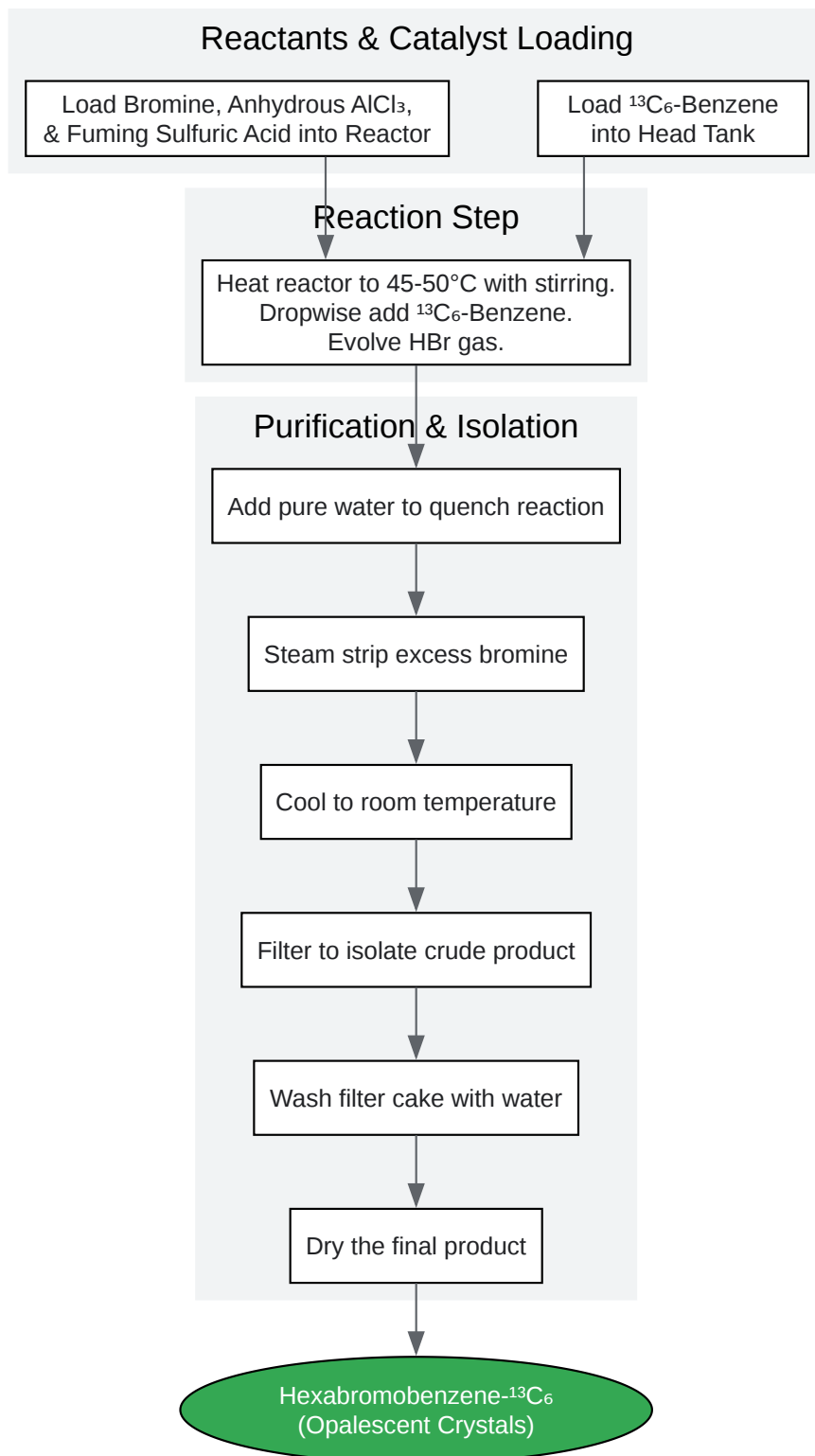
Synthesis of Hexabromobenzene

The synthesis of Hexabromobenzene typically involves the bromination of benzene in the presence of a catalyst.^[13] While a specific protocol for the $^{13}\text{C}_6$ labeled version is not detailed, the general methodology can be adapted using $^{13}\text{C}_6$ -benzene as the starting material.

General Synthesis Protocol:

- **Reaction Setup:** In a glass-lined reactor, add bromine, a catalyst such as anhydrous aluminum trichloride, and fuming sulfuric acid.^[13] Benzene (or $^{13}\text{C}_6$ -benzene) is placed in a separate head tank.^[13]
- **Reaction Initiation:** Begin stirring and heat the reactor using a water bath, maintaining a temperature of approximately 45-50 °C.^[13]
- **Addition of Benzene:** Add the benzene dropwise to the reaction mixture. The rate of addition is controlled to manage the reaction, for example, dripping 48-52 kg of benzene at a constant speed over 35-45 minutes.^[13] Hydrogen bromide is evolved during the reaction.^[4]^[13]
- **Work-up:** After the reaction is complete, add pure water to the reactor.^[13]
- **Purification (Steam Stripping):** Introduce steam into the reactor to strip out any remaining bromine until the red product transforms into opalescent crystals.^[13]
- **Isolation:** Cool the mixture to room temperature and filter the product.^[13]
- **Washing and Drying:** Wash the filter cake with water and then dry to obtain the final Hexabromobenzene product.^[13] An alternative washing procedure involves washing with dibromoethane, then methanol, followed by treatment with hydrobromic acid to remove the iron catalyst, and finally washing with water until neutral.^[14]

General Synthesis Workflow for Hexabromobenzene



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Caption: General Synthesis Workflow for Hexabromobenzene.

Analytical Methods

Various analytical methods are employed for the detection and quantification of Hexabromobenzene in biological and environmental samples.

1. Sample Preparation (General for Rat Tissue): A method for determining Hexabromobenzene in rat tissue was evaluated with recoveries close to 100%.^[7] Notably, a cleanup procedure was not necessary before analysis by gas-liquid chromatography.^[7]

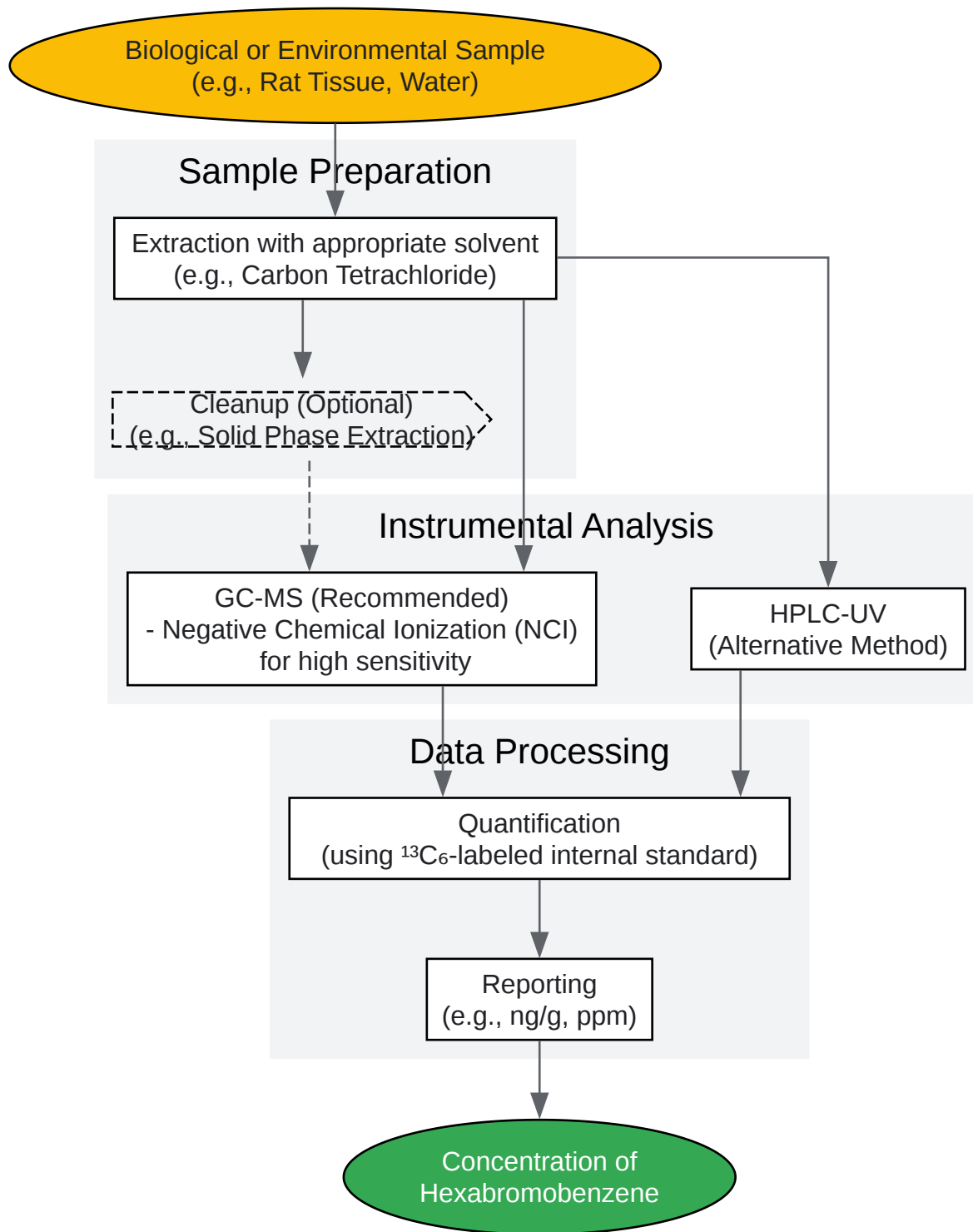
2. Gas Chromatography (GC) Analysis:

- Instrumentation: Gas-liquid chromatography is a common technique.^[7]
- Column: A column such as Chromosorb W coated with 4% SE-30 and 6% QF-1 or OV-210 can be used.^[7]
- Detection:
 - Mass Spectrometry (MS): GC coupled with MS, particularly using negative chemical ionization (NCI), is a highly sensitive and reliable method.^{[3][15]}
 - Electron Capture Detector (ECD): High-resolution gas chromatography (HRGC) with an electron capture detector is also utilized.^[15]
- Detection Limit: A minimum detection limit of 0.1 ppm was reported for the analysis in rat tissue.^[7]

3. High-Performance Liquid Chromatography (HPLC): HPLC provides an alternative to GC-based methods for the separation of halogenated compounds.^[15]

- Detection: A UV detector is the most common detector for HPLC analysis in this context.^[15]

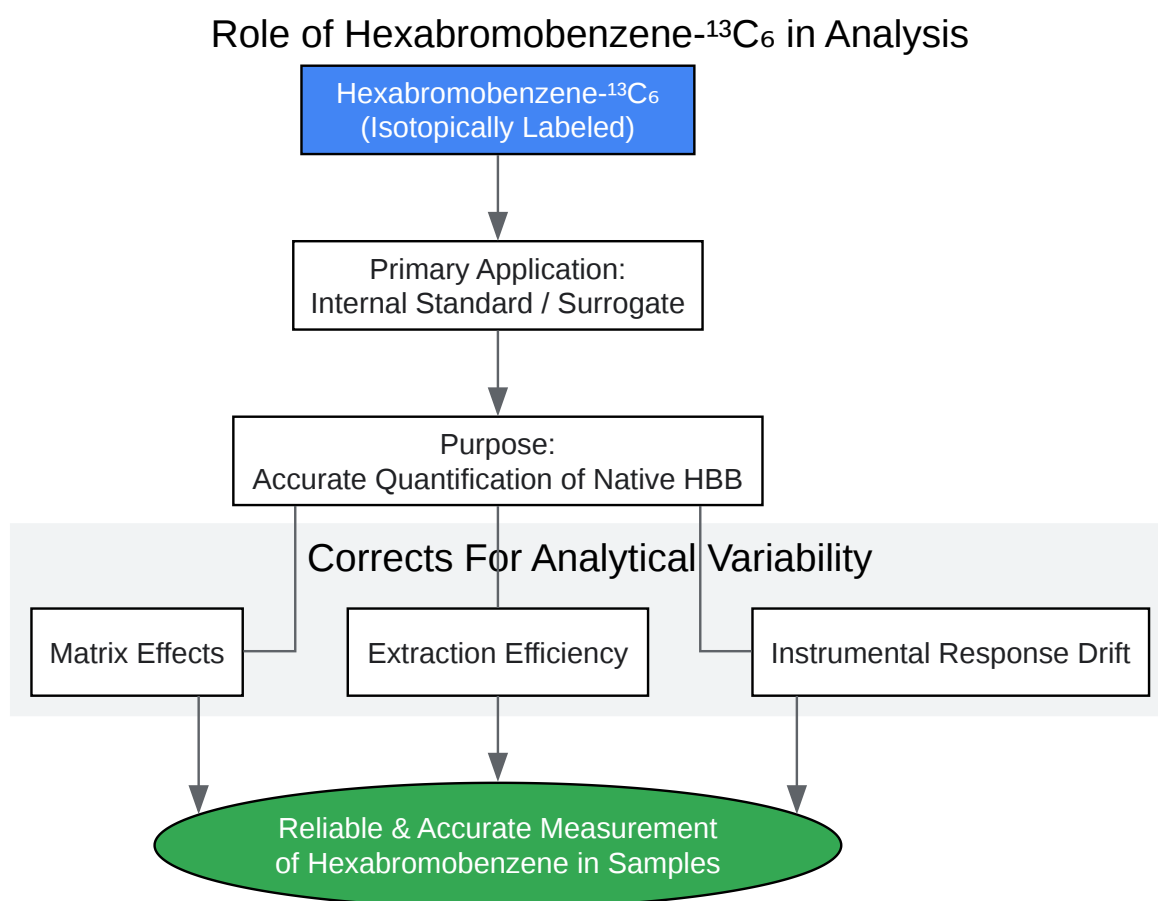
Analytical Workflow for Hexabromobenzene

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Caption: Analytical Workflow for Hexabromobenzene.

Applications in Research

Hexabromobenzene- $^{13}\text{C}_6$ is primarily used as an internal standard or surrogate in environmental analysis and human biomonitoring studies for the accurate quantification of native Hexabromobenzene.[5][16] Its use helps to correct for matrix effects and variations in extraction efficiency and instrumental response.[16] Unlabeled Hexabromobenzene has been used as a flame retardant in materials like plastics and textiles.[1][3][4] Due to its persistence and potential for bioaccumulation, it is studied as a persistent organic pollutant (POP).[1][17][18]



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Caption: Role of Hexabromobenzene- $^{13}\text{C}_6$ in Analysis.

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- To cite this document: BenchChem. [Physical and chemical properties of Hexabromobenzene-13C6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15582477#physical-and-chemical-properties-of-hexabromobenzene-13c6]

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